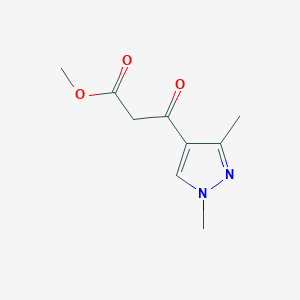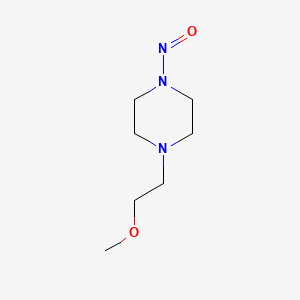
1-(2-Methoxyethyl)-4-nitrosopiperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Methoxyethyl)-4-nitrosopiperazine is an organic compound belonging to the piperazine family It is characterized by the presence of a nitroso group attached to the piperazine ring, along with a 2-methoxyethyl substituent
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyethyl)-4-nitrosopiperazine typically involves the nitrosation of 1-(2-Methoxyethyl)piperazine. The reaction is carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction conditions include maintaining a low temperature to control the reaction rate and prevent side reactions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 1-(2-Methoxyethyl)-4-nitrosopiperazine undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro derivatives.
Reduction: The nitroso group can be reduced to form amine derivatives.
Substitution: The methoxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) can be used under basic conditions.
Major Products:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
1-(2-Methoxyethyl)-4-nitrosopiperazine has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a probe to study nitrosation reactions and their biological implications.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Methoxyethyl)-4-nitrosopiperazine involves its interaction with biological molecules through the nitroso group. The nitroso group can undergo redox reactions, leading to the formation of reactive intermediates that can modify proteins, nucleic acids, and other biomolecules. These modifications can affect cellular pathways and molecular targets, contributing to the compound’s biological effects.
相似化合物的比较
1-(2-Methoxyethyl)piperazine: Lacks the nitroso group, making it less reactive in redox reactions.
4-Nitrosopiperazine: Lacks the methoxyethyl group, affecting its solubility and reactivity.
1-(2-Methoxyethyl)-4-nitropiperazine: Contains a nitro group instead of a nitroso group, leading to different chemical properties and reactivity.
Uniqueness: 1-(2-Methoxyethyl)-4-nitrosopiperazine is unique due to the presence of both the nitroso and methoxyethyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C7H15N3O2 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC 名称 |
1-(2-methoxyethyl)-4-nitrosopiperazine |
InChI |
InChI=1S/C7H15N3O2/c1-12-7-6-9-2-4-10(8-11)5-3-9/h2-7H2,1H3 |
InChI 键 |
KQQIDZCVGCEKNG-UHFFFAOYSA-N |
规范 SMILES |
COCCN1CCN(CC1)N=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



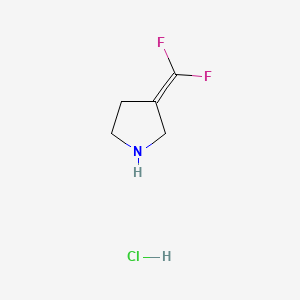
![N1-{2-[4-(4-aminocyclohexyl)piperazin-1-yl]ethyl}cyclohexane-1,4-diamine](/img/structure/B13482913.png)
![2-(2,6-Dioxo-3-piperidyl)-5-[[1-methyl-2-(methylamino)ethyl]amino]isoindoline-1,3-dione](/img/structure/B13482917.png)
![2-Azaspiro[4.4]nonan-7-one](/img/structure/B13482932.png)
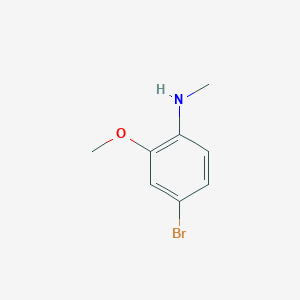

![2-Isopropyl-2-azaspiro[3.3]heptan-6-amine](/img/structure/B13482954.png)
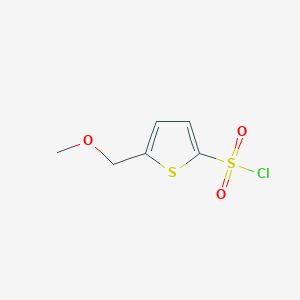

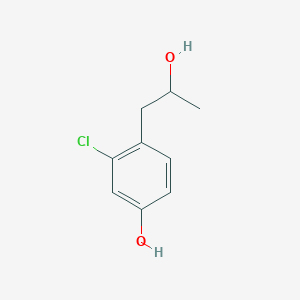
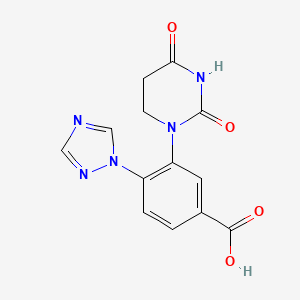
![methyl 4H,5H,6H,7H-furo[2,3-c]pyridine-5-carboxylate hydrochloride](/img/structure/B13482982.png)
